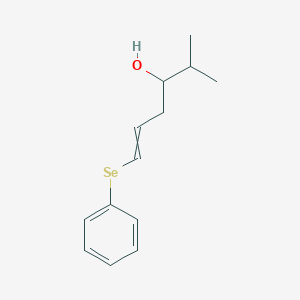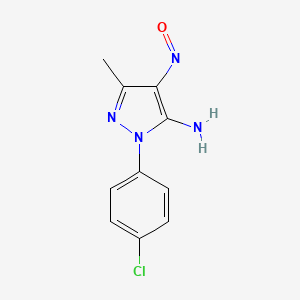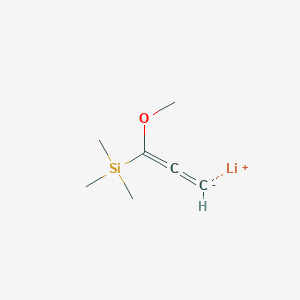![molecular formula C18H14ClNO4 B14414225 (2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid CAS No. 83057-23-2](/img/structure/B14414225.png)
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid is a chemical compound with significant interest in various scientific fields This compound features a quinoline moiety, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Phenoxy Linkage Formation: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the chloroquinoline under basic conditions.
Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety, which can be achieved through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, converting the quinoline to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Sodium hydroxide (NaOH), phenol derivatives
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to the presence of the quinoline moiety.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the chloro group enhances its binding affinity to target enzymes, leading to inhibition of their activity. The phenoxy linkage allows for better solubility and bioavailability, enhancing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with diverse biological activities.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Uniqueness
(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid stands out due to its unique combination of a chloroquinoline moiety and a phenoxypropanoic acid group
Propriétés
Numéro CAS |
83057-23-2 |
|---|---|
Formule moléculaire |
C18H14ClNO4 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
(2R)-2-[4-(6-chloroquinolin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C18H14ClNO4/c1-11(18(21)22)23-14-4-6-15(7-5-14)24-17-9-2-12-10-13(19)3-8-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1 |
Clé InChI |
WAJHQPSCIOIQGQ-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)





![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
